
4-Chloro-2-cyclopropyl-5-iodo-6-(methoxymethyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-Chloro-2-cyclopropyl-5-iodo-6-(methoxymethyl)pyrimidine is a pyrimidine derivative, which is a class of compounds that have been extensively studied due to their wide range of applications in pharmaceuticals and agrochemicals. Pyrimidine derivatives are known for their diverse biological activities and are often used as building blocks in organic synthesis .
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, the synthesis of a related compound, 4-(4-chlorophenyl)-6-methyl-5-methoxycarbonyl-3,4-dihydropyrimidin-2(H)-one, was performed using 4-chlorobenzaldehyde, methyl acetoacetate, and urea with H3BO3 as a catalyst under microwave irradiation . Another method involved the synthesis of 2,4-dichloro-5-methoxypyrimidine using methyl methoxyacetate, methyl formate, carbamide, and phosphoryl chloride through cyclization and chloridization . These methods highlight the versatility of synthetic approaches for pyrimidine derivatives, which could be adapted for the synthesis of 4-Chloro-2-cyclopropyl-5-iodo-6-(methoxymethyl)pyrimidine.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often characterized by X-ray single-crystal diffraction techniques. For example, the crystal structure of a similar compound was determined to be triclinic with a boat conformation of the pyrimidine ring . The structural analysis is crucial for understanding the reactivity and interaction of the compound with biological targets .
Chemical Reactions Analysis
Pyrimidine derivatives undergo various chemical reactions, which allow for the modification of the molecule and the introduction of different functional groups. For instance, acetylation, formylation, and reactions with primary and heterocyclic amines have been reported to yield a diverse set of compounds . Chlorination reactions have also been explored, leading to chlorinated pyrimidine diones . These reactions are indicative of the chemical reactivity of pyrimidine derivatives and could be relevant for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like chloro, methoxy, and amino groups can significantly affect these properties . The analysis of these properties is essential for the practical application of these compounds in various fields.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antiviral Activity
The chemical compound has close relatives explored for their antiviral activities. For instance, 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, featuring modifications at the pyrimidine ring similar to the target compound, have been synthesized and evaluated for their antiviral properties. These compounds demonstrated significant inhibitory activity against retroviruses in cell culture, marking them as potential antiviral agents. This research underscores the relevance of pyrimidine derivatives in developing treatments against viral infections, such as those caused by human immunodeficiency virus (HIV) (Hocková et al., 2003).
Synthetic Methods and Chemical Properties
Another aspect of scientific research on related pyrimidine compounds includes exploring synthetic methods and understanding their chemical properties. The stannylation of pyrimidines at the activated 4-position and subsequent cross-coupling reactions to form new carbon-carbon bonds exemplifies the chemical manipulations possible with pyrimidine derivatives. These synthetic strategies are crucial for constructing complex molecules with potential pharmacological applications, demonstrating the versatility of pyrimidine-based compounds in chemical synthesis (Majeed et al., 1989).
Antiviral Efficacy Against Influenza
Further research on pyrimidine derivatives has highlighted their potential as antiviral agents against influenza. Novel pyrimidine derivatives have shown promising antiviral efficacy against types A and B influenza virus, with specific modifications to the pyrimidine ring enhancing their potency. This suggests that compounds similar to 4-Chloro-2-cyclopropyl-5-iodo-6-(methoxymethyl)pyrimidine could be tailored to develop effective treatments for influenza virus infections (Hisaki et al., 1999).
DNA Repair and Photolyase Activity
Pyrimidine derivatives also play a role in understanding the mechanisms of DNA repair, particularly in the context of photolyase activity. Research into the structure and function of DNA photolyase, an enzyme that repairs DNA damaged by UV radiation, has revealed the critical role of cyclobutane pyrimidine dimers in the process. This highlights the broader biological significance of pyrimidine compounds in maintaining genomic integrity and preventing UV-induced mutations (Sancar, 1994).
Eigenschaften
IUPAC Name |
4-chloro-2-cyclopropyl-5-iodo-6-(methoxymethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClIN2O/c1-14-4-6-7(11)8(10)13-9(12-6)5-2-3-5/h5H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBKEOKIKDELDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C(=NC(=N1)C2CC2)Cl)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClIN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1525519-07-6 |
Source


|
| Record name | 4-chloro-2-cyclopropyl-5-iodo-6-(methoxymethyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(ethylsulfanyl)-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2551187.png)
![(2E)-2-cyano-3-(4-fluorophenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2551188.png)
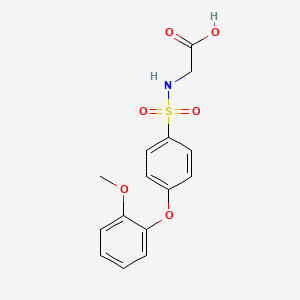
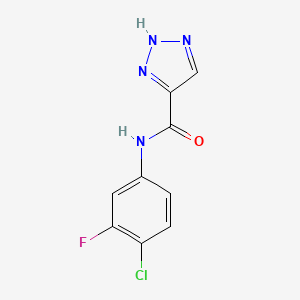
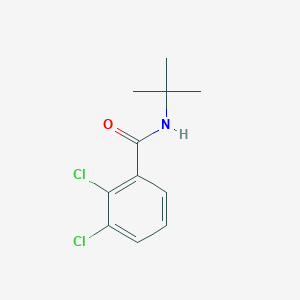
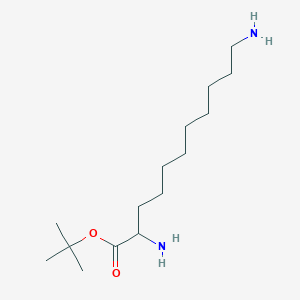
![Imino-methyl-oxo-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)-lambda6-sulfane;dihydrochloride](/img/structure/B2551195.png)
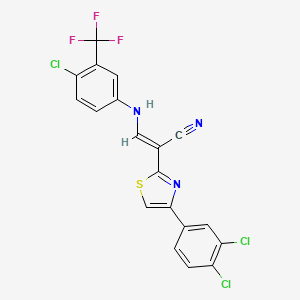
![Butyl 4-({[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate](/img/structure/B2551201.png)
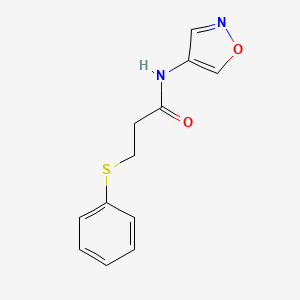
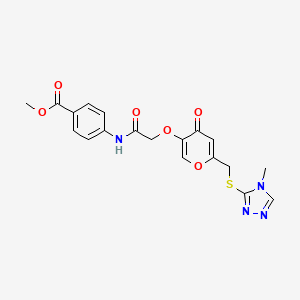
![2-Butyl-6-[(4-methoxyphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2551205.png)
![2-ethyl-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butanamide](/img/structure/B2551206.png)
![4-chloro-3-nitro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2551208.png)